1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol
CAS No.: 1289384-97-9
Cat. No.: VC8227675
Molecular Formula: C11H13Cl2NO
Molecular Weight: 246.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1289384-97-9 |
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Molecular Formula | C11H13Cl2NO |
Molecular Weight | 246.13 g/mol |
IUPAC Name | 1-[(2,5-dichlorophenyl)methyl]pyrrolidin-3-ol |
Standard InChI | InChI=1S/C11H13Cl2NO/c12-9-1-2-11(13)8(5-9)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2 |
Standard InChI Key | KFFYBXDRTKRBKZ-UHFFFAOYSA-N |
SMILES | C1CN(CC1O)CC2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES | C1CN(CC1O)CC2=C(C=CC(=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol consists of a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted at the 3-position with a hydroxyl group and at the 1-position with a 2,5-dichlorobenzyl moiety. The dichlorobenzyl group introduces steric bulk and electron-withdrawing effects, influencing both reactivity and biological interactions .
Key structural parameters:
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Molecular formula: C₁₂H₁₃Cl₂NO
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Molecular weight: 262.15 g/mol
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Chirality: The 3-hydroxyl group creates a stereocenter, yielding (R)- and (S)-enantiomers.
Computational Predictions
Using analog data from 2,5-dichloro-3-nitropyridine and (S)-1-(3,4-dichloro-benzyl)-pyrrolidin-3-ol, key properties were extrapolated:
The compound’s moderate lipophilicity suggests adequate blood-brain barrier penetration, a trait observed in its 3,4-dichloro analog.
Synthesis and Reaction Pathways
Primary Synthesis Route
While no direct synthesis of 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol is documented, analogous compounds suggest a multi-step approach:
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Pyrrolidine ring formation: Cyclization of γ-aminobutyric acid derivatives under reductive conditions.
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Benzylation: Reaction of pyrrolidin-3-ol with 2,5-dichlorobenzyl chloride in the presence of a base (e.g., K₂CO₃) .
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Chiral resolution: Separation of enantiomers via chiral chromatography or asymmetric synthesis.
Example protocol:
"2,5-Dichlorobenzyl chloride (1.2 eq) and pyrrolidin-3-ol (1 eq) were dissolved in acetonitrile with K₂CO₃ (2 eq). The mixture was stirred at 80°C for 2 hours, followed by extraction with ethyl acetate and purification via column chromatography (petroleum ether/EtOAc 10:1). Yield: ~58%" .
Optimization Challenges
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Temperature sensitivity: Excessive heat (>100°C) leads to decomposition of the dichlorobenzyl group .
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Solvent selection: Polar aprotic solvents (e.g., DMF) improve benzylation efficiency but complicate purification.
Physicochemical Properties
Solubility and Stability
Experimental data from 2,5-dichloro-3-nitropyridine provides benchmarks:
Medium | Solubility (mg/mL) | Class |
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Water | 0.286–0.441 | Slightly soluble |
Ethyl acetate | >50 | Freely soluble |
Hexane | <0.1 | Insoluble |
The compound is stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions due to the labile C–Cl bonds .
Spectroscopic Characteristics
Predicted spectral data based on analogs:
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¹H NMR (CDCl₃): δ 7.45–7.30 (m, 3H, aromatic), 3.80–3.60 (m, 1H, CH–OH), 2.90–2.70 (m, 4H, pyrrolidine).
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IR (KBr): 3400 cm⁻¹ (O–H stretch), 1550 cm⁻¹ (C–Cl aromatic) .
Biological Activity and Applications
Antibacterial Screening
Dichlorinated pyridines demonstrate moderate antibacterial activity (MIC = 32 µg/mL against S. aureus) . While untested, 1-(2,5-dichloro-benzyl)-pyrrolidin-3-ol may share this trait due to membrane-disrupting chlorine atoms.
Comparative Analysis with Structural Analogs
Compound | 1-(2,5-Dichloro-benzyl)-pyrrolidin-3-ol | (S)-1-(3,4-Dichloro-benzyl)-pyrrolidin-3-ol |
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Molecular weight | 262.15 | 246.13 |
Log P | 1.38 | 1.45 |
CYP1A2 inhibition | Likely | Confirmed |
Synthetic accessibility | 2.02/3 | 2.15/3 |
The 2,5-dichloro substitution reduces steric hindrance compared to the 3,4-isomer, potentially enhancing receptor binding kinetics.
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